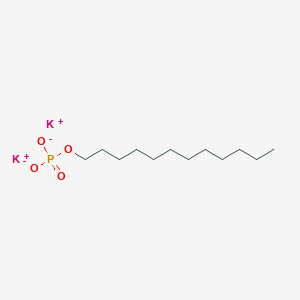

Dipotassium dodecyl phosphate

カタログ番号 B008519

Key on ui cas rn:

39322-78-6

分子量: 342.49 g/mol

InChIキー: GWTCIAGIKURVBJ-UHFFFAOYSA-L

注意: 研究専用です。人間または獣医用ではありません。

Patent

US06262130B1

Procedure details

A laboratory batch of dodecyl phosphate was prepared by a process similar to Example 1, with a first acid value of 209.6 mg KOH/g sample and weight composition of 6.4% phosphoric acid, 72.3% mono(dodecyl) phosphate, 13.0% di(dodecyl) phosphate, 7.7% nonionics and 0.6% water. The equipment described in Example 4 was charged with 200.9g deionized water and 118.3g of the melted, acid dodecyl phosphate was poured into the stirred liquid to give a white, creamy, easily stirred composition. To this 35° C. lotion was added 59.9g potassium hydroxide solution (44.5 wt. %) to produce a 36% salt composition at 47° C. with a theoretical potassium/phosphorus molar ratio of 0.84. An additional l50.1g of the acid dodecyl phosphate was blended in followed by 66.4g of the 44.5% potassium hydroxide solution. The temperature reached a maximum of 52° within minutes, then began to drop. The creamy, easily stirred, uniform lotion was heated to 75° C. to try to melt it, but when no significant change was observed, it was allowed to cool to room temperature producing a stable, foamy, easily stirred, whipped cream like substance which was not further characterized. The calculated solids for the salt composition was 51% and potassium/phosphorus molar ratio was 0.78.

Name

potassium phosphorus

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O-:17])([O-:16])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[OH-].[K+:19].[K].[P]>>[P:1]([O-:16])([O-:17])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[K+:19].[K+:19] |f:1.2,3.4,5.6.7,^1:19|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(OCCCCCCCCCCCC)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

|

Name

|

potassium phosphorus

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K].[P]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The creamy, easily stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a maximum of 52°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

producing a stable, foamy,

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

easily stirred

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

P(=O)(OCCCCCCCCCCCC)([O-])[O-].[K+].[K+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06262130B1

Procedure details

A laboratory batch of dodecyl phosphate was prepared by a process similar to Example 1, with a first acid value of 209.6 mg KOH/g sample and weight composition of 6.4% phosphoric acid, 72.3% mono(dodecyl) phosphate, 13.0% di(dodecyl) phosphate, 7.7% nonionics and 0.6% water. The equipment described in Example 4 was charged with 200.9g deionized water and 118.3g of the melted, acid dodecyl phosphate was poured into the stirred liquid to give a white, creamy, easily stirred composition. To this 35° C. lotion was added 59.9g potassium hydroxide solution (44.5 wt. %) to produce a 36% salt composition at 47° C. with a theoretical potassium/phosphorus molar ratio of 0.84. An additional l50.1g of the acid dodecyl phosphate was blended in followed by 66.4g of the 44.5% potassium hydroxide solution. The temperature reached a maximum of 52° within minutes, then began to drop. The creamy, easily stirred, uniform lotion was heated to 75° C. to try to melt it, but when no significant change was observed, it was allowed to cool to room temperature producing a stable, foamy, easily stirred, whipped cream like substance which was not further characterized. The calculated solids for the salt composition was 51% and potassium/phosphorus molar ratio was 0.78.

Name

potassium phosphorus

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O-:17])([O-:16])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[OH-].[K+:19].[K].[P]>>[P:1]([O-:16])([O-:17])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[K+:19].[K+:19] |f:1.2,3.4,5.6.7,^1:19|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(OCCCCCCCCCCCC)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

|

Name

|

potassium phosphorus

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K].[P]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The creamy, easily stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a maximum of 52°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

producing a stable, foamy,

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

easily stirred

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

P(=O)(OCCCCCCCCCCCC)([O-])[O-].[K+].[K+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |